Cas no 1501949-22-9 ((2S)-2-amino-4-(cyclopentyloxy)butanoic acid)

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-amino-4-(cyclopentyloxy)butanoic acid
- EN300-1300443
- 1501949-22-9
-
- インチ: 1S/C9H17NO3/c10-8(9(11)12)5-6-13-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
- InChIKey: PKHJTCLAONCSIG-QMMMGPOBSA-N
- SMILES: O(CC[C@@H](C(=O)O)N)C1CCCC1
計算された属性
- 精确分子量: 187.12084340g/mol
- 同位素质量: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.9
- トポロジー分子極性表面積: 72.6Ų
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297718-0.05g |
2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 0.05g |
$719.0 | 2023-06-06 | ||
Enamine | EN300-1300443-10.0g |
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 10g |
$5590.0 | 2023-06-06 | ||
Enamine | EN300-1300443-0.05g |
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 0.05g |
$1091.0 | 2023-06-06 | ||
Enamine | EN300-1300443-0.1g |
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 0.1g |
$1144.0 | 2023-06-06 | ||
Enamine | EN300-1300443-0.5g |
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 0.5g |
$1247.0 | 2023-06-06 | ||
Enamine | EN300-1300443-10000mg |
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1297718-50mg |
2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1297718-0.1g |
2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 0.1g |
$755.0 | 2023-06-06 | ||
Enamine | EN300-1300443-250mg |
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1297718-250mg |
2-amino-4-(cyclopentyloxy)butanoic acid |
1501949-22-9 | 250mg |
$642.0 | 2023-09-30 |
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
(2S)-2-amino-4-(cyclopentyloxy)butanoic acidに関する追加情報
Introduction to (2S)-2-amino-4-(cyclopentyloxy)butanoic acid (CAS No. 1501949-22-9)
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid (CAS No. 1501949-22-9) is a synthetic amino acid with a unique cyclopentyl ether substituent. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical research. The cyclopentyloxy group imparts distinct properties to the molecule, making it a valuable candidate for the development of novel therapeutics and bioactive compounds.
The chemical structure of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid is characterized by a four-carbon backbone with an amino group at the second position and a cyclopentyl ether group at the fourth position. The presence of the cyclopentyloxy substituent significantly influences the compound's solubility, stability, and biological activity. This structural feature also provides opportunities for further functionalization and derivatization, which can enhance its utility in drug design and development.
Recent studies have explored the potential of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid as a lead compound for the development of new drugs. One notable area of research is its use as a modulator of ion channels. Ion channels play crucial roles in various physiological processes, including neurotransmission, muscle contraction, and cellular signaling. By modulating these channels, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid could potentially be used to treat conditions such as epilepsy, chronic pain, and cardiovascular disorders.
In addition to its potential as an ion channel modulator, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid has shown promise in the field of protein engineering. The unique properties of this amino acid make it an attractive building block for the design of novel peptides and proteins with enhanced stability and activity. Researchers have used this compound to create peptides with improved pharmacokinetic profiles and increased resistance to proteolytic degradation.
The synthesis of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid involves several steps, including the formation of the cyclopentyl ether group and the introduction of the amino functionality. Various synthetic routes have been developed to optimize yield and purity, ensuring that the final product meets high standards for pharmaceutical applications. One common approach involves the reaction of a suitable starting material with a cyclopentyl alcohol derivative followed by selective functionalization to introduce the amino group.
From a biological perspective, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid has been studied for its effects on cellular processes. In vitro experiments have demonstrated that this compound can influence cell proliferation, migration, and apoptosis. These findings suggest that it may have therapeutic potential in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid in various disease models. Preliminary results have been promising, with several studies reporting significant improvements in patient outcomes without major adverse effects. However, further research is needed to fully understand the mechanisms of action and optimize dosing regimens.
In conclusion, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid (CAS No. 1501949-22-9) is a versatile compound with a wide range of potential applications in pharmaceuticals and biotechnology. Its unique chemical structure and biological properties make it an attractive candidate for drug development and protein engineering. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.
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